Cas no 155085-55-5 (7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid)

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with a hydroxyl group at the 7-position and a carboxylic acid moiety at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both hydroxyl and carboxyl groups enhances its versatility in coupling reactions, metal coordination, and derivatization. Its stability under mild conditions and compatibility with various reaction environments further contribute to its utility in multi-step synthetic routes. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid structure
155085-55-5 structure
Product Name:7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
CAS No:155085-55-5
MF:C7H5N3O3
MW:179.132900953293
MDL:MFCD26743501
CID:843000
PubChem ID:135741241
Update Time:2025-05-24

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
    • 1H-Benzotriazole-5-carboxylic acid, 7-hydroxy-
    • 7-oxo-2,3-dihydrobenzotriazole-5-carboxylic acid
    • FCH2485621
    • AK127590
    • AX8249381
    • 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid
    • AKOS016013824
    • DTXSID90613244
    • 7-HYDROXY-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID
    • 7-hydroxy-2H-1,2,3-benzotriazole-5-carboxylic acid
    • DB-333752
    • AS-66906
    • CS-0196824
    • SCHEMBL3443090
    • 155085-55-5
    • 7-hydroxy-2H-benzotriazole-5-carboxylic acid
    • C72929
    • 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylicacid
    • MDL: MFCD26743501
    • Inchi: 1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10)
    • InChI Key: AICBDEMSWFCSTO-UHFFFAOYSA-N
    • SMILES: OC1=CC(C(=O)O)=CC2C1=NNN=2

Computed Properties

  • Exact Mass: 179.03309103g/mol
  • Monoisotopic Mass: 179.03309103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.1
  • XLogP3: 0.2

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7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Related Literature

Additional information on 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Recent Advances in the Study of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS: 155085-55-5)

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS: 155085-55-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors and fluorescent probes. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and biological activities.

One of the most notable advancements in the study of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is its role in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of protein kinases, including those implicated in cancer and inflammatory diseases. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and selectivity, leading to the identification of several promising drug candidates.

In addition to its pharmacological applications, 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has been employed as a building block in the synthesis of fluorescent dyes for bioimaging. A recent publication in ACS Chemical Biology reported the development of a new class of near-infrared (NIR) probes based on this scaffold. These probes demonstrated excellent photostability and low cytotoxicity, making them suitable for long-term cellular imaging and in vivo studies. The study also highlighted the compound's ability to chelate metal ions, which could be exploited for the design of multimodal imaging agents.

From a synthetic chemistry perspective, researchers have made significant progress in improving the efficiency of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid production. A 2022 paper in Organic Process Research & Development described a scalable and environmentally friendly synthesis route that minimizes the use of hazardous reagents and reduces waste generation. This advancement is expected to facilitate the compound's broader adoption in industrial and academic settings.

Looking ahead, the unique structural features of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid continue to inspire innovative research directions. Ongoing studies are exploring its potential in areas such as targeted drug delivery, photodynamic therapy, and as a ligand for metal-organic frameworks (MOFs). The compound's versatility and tunable properties position it as a valuable tool for addressing complex challenges in chemical biology and drug discovery.

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